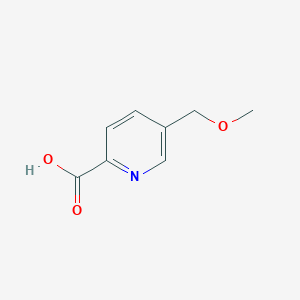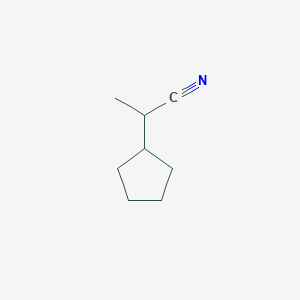
2-(4-(Dimethylamino)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: Phenoxyacetic acid, Dimethylamine
Conditions: Acidic or basic medium, room temperature
Reaction: [ \text{Phenoxyacetic acid} + \text{Dimethylamine} \rightarrow \text{2-(4-(Dimethylamino)phenoxy)acetic acid} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenoxy)acetic acid typically involves the reaction of 4-(dimethylamino)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxyacetic acid, which is then further functionalized to introduce the dimethylamino group.
-
Step 1: Formation of Phenoxyacetic Acid
Reactants: 4-(Dimethylamino)phenol, Chloroacetic acid
Conditions: Sodium hydroxide solution, reflux
Reaction: [ \text{4-(Dimethylamino)phenol} + \text{Chloroacetic acid} \rightarrow \text{Phenoxyacetic acid} ]
化学反応の分析
Types of Reactions
2-(4-(Dimethylamino)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated phenoxy acids, amino derivatives
科学的研究の応用
2-(4-(Dimethylamino)phenoxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
作用機序
The mechanism of action of 2-(4-(Dimethylamino)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenoxy ring can undergo various chemical transformations, modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure but different substituents.
Uniqueness
2-(4-(Dimethylamino)phenoxy)acetic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
2-[4-(dimethylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-3-5-9(6-4-8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |
InChIキー |
WXZXQDXBOIXVMX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)

![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)










